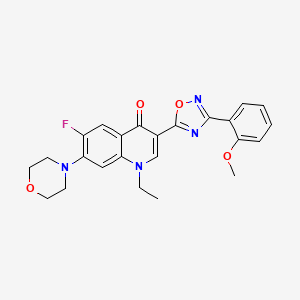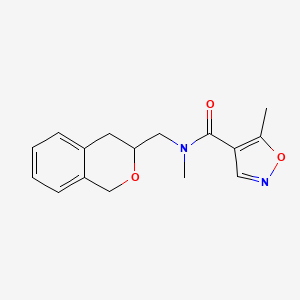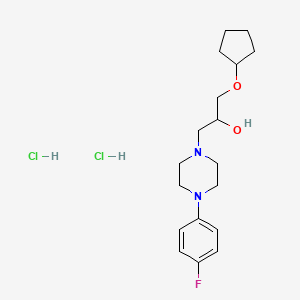
4-(Methoxy-d3)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Phenylboronic acid, a related compound, participates in numerous cross-coupling reactions where it serves as a source of a phenyl group . One example is the Suzuki reaction, where phenylboronic acid and vinyl halides are coupled to produce phenyl alkenes .Physical And Chemical Properties Analysis
4-Methoxyphenylboronic acid, a similar compound, has a molecular weight of 151.96 , a density of 1.2±0.1 g/cm3 , a boiling point of 306.8±44.0 °C at 760 mmHg , and a melting point of 204-206 °C (lit.) .Aplicaciones Científicas De Investigación
Supramolecular Chemistry
4-(Methoxy-d3)phenylboronic acid is used in designing and synthesizing supramolecular assemblies. These assemblies are formed due to hydrogen bonds between heteroatoms and the boronic acid group, which can result in centrosymmetric cyclic hydrogen bonding dimers in crystal structures (Pedireddi & Seethalekshmi, 2004).
Molecular Recognition
The compound plays a crucial role in molecular recognition and chemosensing, especially in the formation of intramolecular N-B dative bonds and solvent insertion, which are pivotal for recognizing physiologically important substances such as saccharides, alpha-hydroxycarboxylates, and catecholamines (Zhu et al., 2006).
Organic Synthesis
In organic synthesis, phenylboronic acids are highlighted for their role as synthetic intermediates in reactions like the Suzuki-Miyaura coupling, which is critical for the synthesis of various inhibitors of serine proteases. Studies have optimized the geometry and investigated the vibrational, electronic, and molecular docking properties of related compounds (Tanış et al., 2020).
Material Science
This compound derivatives have been utilized in the development of materials for corrosion control of mild steel in acidic mediums, highlighting their potential in industrial applications to prevent material degradation (Bentiss et al., 2009).
Sensor Technology
This compound is instrumental in the development of sensors, particularly for the amplified detection of saccharides. The electrochemical properties of boronic acid derivatives allow for significant advancements in sensing technologies, enabling the detection of saccharides in neutral water, which is crucial for biomedical applications (Li et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-(Methoxy-d3)phenylboronic acid, also known as [4-(?H?)methoxyphenyl]boronic acid, is a chemical compound used primarily as a reagent in organic synthesis .
Mode of Action
The compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a boron source, coupling with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl compounds . It also participates in Pd-catalyzed direct arylation .
Biochemical Pathways
The compound plays a role in various biochemical pathways, particularly in the synthesis of biaryl or vinyl compounds via Suzuki-Miyaura cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals .
Result of Action
The primary result of the action of this compound is the formation of biaryl or vinyl compounds via Suzuki-Miyaura cross-coupling reactions . These compounds have various applications in the synthesis of pharmaceuticals and other organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature .
Propiedades
IUPAC Name |
[4-(trideuteriomethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAAEKKFGLPLLU-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)B(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methylcyclopropanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2878680.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2878682.png)


![5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2878690.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2878691.png)
![[1-(4-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-acetic acid ethyl ester](/img/structure/B2878692.png)
![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone](/img/structure/B2878694.png)

![3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2878699.png)
![1-methyl-3-pentyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![3,7,7-trimethyl-4-(4-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2878702.png)